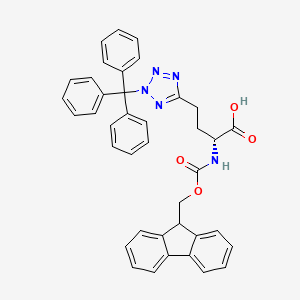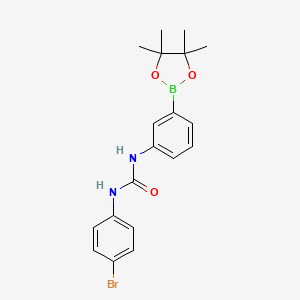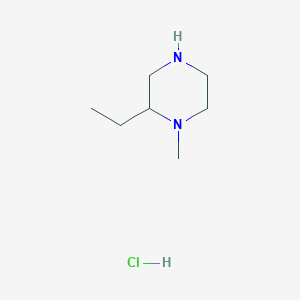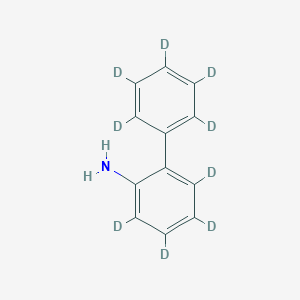
Ethanone, 2-(2-chlorophenyl)-1-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 2-(2-chlorophenyl)-1-(4-methylphenyl)- is an organic compound with the molecular formula C15H13ClO It is a derivative of acetophenone, where the phenyl groups are substituted with chlorine and methyl groups
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2-Chlorphenyl)-1-(4-methylphenyl)ethanon beinhaltet typischerweise die Friedel-Crafts-Acylierungsreaktion. Diese Reaktion verwendet Acetylchlorid und eine Mischung aus 2-Chlorbenzol und 4-Methylbenzol in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid (AlCl3). Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse des Katalysators zu verhindern.
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion von 2-(2-Chlorphenyl)-1-(4-methylphenyl)ethanon mithilfe von kontinuierlichen Strömungsreaktoren hochskaliert werden. Dieses Verfahren ermöglicht eine bessere Kontrolle der Reaktionsbedingungen wie Temperatur und Druck, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(2-Chlorphenyl)-1-(4-methylphenyl)ethanon unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) zu entsprechenden Carbonsäuren oxidiert werden.
Reduktion: Reduktionsreaktionen können die Ketongruppe mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) in einen Alkohol umwandeln.
Substitution: Das Chloratom in der Verbindung kann unter geeigneten Bedingungen durch andere Nucleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: KMnO4 in saurem oder basischem Medium, CrO3 in Essigsäure.
Reduktion: NaBH4 in Methanol oder Ethanol, LiAlH4 in Ether.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid (NaOH).
Hauptprodukte, die gebildet werden
Oxidation: Entsprechende Carbonsäuren.
Reduktion: Entsprechende Alkohole.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorphenyl)-1-(4-methylphenyl)ethanon hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und anticanceriger Eigenschaften, untersucht.
Medizin: Wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung, insbesondere bei der Entwicklung neuer therapeutischer Wirkstoffe, untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(2-Chlorphenyl)-1-(4-methylphenyl)ethanon beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Verbindung kann als Elektrophil wirken und mit Nucleophilen in biologischen Systemen reagieren. Sie kann auch bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Wirkungen führt. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of Ethanone, 2-(2-chlorophenyl)-1-(4-methylphenyl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Acetophenon: Die Stammverbindung, ohne die Chlor- und Methylsubstitutionen.
Benzophenon: Eine ähnliche Verbindung mit zwei Phenylgruppen, die an eine Carbonylgruppe gebunden sind.
Chloracetophenon: Ein Derivat mit einer Chlorsubstitution am Phenylring.
Einzigartigkeit
2-(2-Chlorphenyl)-1-(4-methylphenyl)ethanon ist einzigartig durch das Vorhandensein sowohl von Chlor- als auch von Methylgruppen an den Phenylringen. Dieses Substitutionsschema verleiht ihm eindeutige chemische und physikalische Eigenschaften, wie veränderte Reaktivität und potenzielle biologische Aktivität, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
CAS-Nummer |
41840-94-2 |
|---|---|
Molekularformel |
C15H13ClO |
Molekulargewicht |
244.71 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C15H13ClO/c1-11-6-8-12(9-7-11)15(17)10-13-4-2-3-5-14(13)16/h2-9H,10H2,1H3 |
InChI-Schlüssel |
VVBUKAZKJLSCFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester](/img/structure/B12340494.png)

![Methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B12340503.png)



